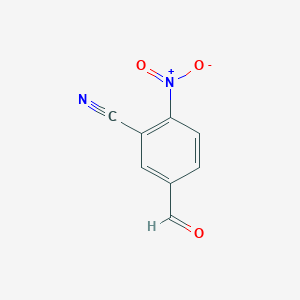

3-Cyano-4-nitrobenzaldehyde

Description

Significance of Substituted Benzaldehydes in Contemporary Organic Synthesis

Substituted benzaldehydes are a class of organic compounds derived from benzaldehyde (B42025) that feature one or more additional chemical groups attached to the aromatic ring. wisdomlib.org This structural modification imparts a wide range of chemical properties, making them crucial intermediates in numerous synthetic pathways. Their importance is underscored by their role in the synthesis of diverse molecular architectures, including chalcones, oxazolones, and various heterocyclic compounds. wisdomlib.org

The aldehyde functional group itself is highly reactive and participates in a variety of transformations, such as condensation reactions, to form new carbon-carbon and carbon-heteroatom bonds. wisdomlib.org For instance, substituted benzaldehydes are key reactants in the synthesis of Schiff bases through their reaction with hydrazone derivatives and are instrumental in the creation of pyrazole (B372694) derivatives. wisdomlib.org The versatility of these compounds extends to their use in the synthesis of functionalized molecules for applications ranging from materials science to medicinal chemistry. acs.orgrug.nl The development of efficient, one-pot procedures for the synthesis of substituted benzaldehydes highlights their value as privileged building blocks in modern organic synthesis. rug.nl

Overview of Nitro and Cyano Functional Groups in Aromatic Systems: Synthetic and Electronic Considerations

The chemical behavior of a substituted aromatic compound is profoundly influenced by the electronic properties of its substituents. The nitro (–NO₂) and cyano (–CN) groups are potent electron-withdrawing groups (EWGs) that significantly impact the electron density and reactivity of the aromatic ring to which they are attached. numberanalytics.comsolubilityofthings.com

Electronic Effects: Both the nitro and cyano groups withdraw electron density from the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect. numberanalytics.com

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and arises from the high electronegativity of the atoms within the nitro and cyano groups. numberanalytics.com The positively polarized nitrogen in the nitro group and the electronegative nitrogen in the cyano group pull electron density away from the aromatic ring. minia.edu.eg

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. numberanalytics.com Both the nitro and cyano groups can accept a pair of π electrons from the ring, creating resonance structures with a positive charge on the aromatic ring. masterorganicchemistry.com This delocalization further reduces the electron density of the ring.

Synthetic Implications: The strong deactivating nature of the nitro and cyano groups makes the aromatic ring less susceptible to electrophilic aromatic substitution (EAS) reactions. numberanalytics.commasterorganicchemistry.com Conversely, this electron deficiency facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. numberanalytics.comnumberanalytics.com The presence of these groups, particularly at positions ortho or para to a leaving group, is often crucial for the success of SNAr reactions. numberanalytics.com In electrophilic substitution reactions, these groups are meta-directing, meaning they direct incoming electrophiles to the meta position. minia.edu.eg

Research Landscape of Bifunctional Aromatic Aldehydes

Bifunctional aromatic aldehydes, which possess two reactive functional groups, are of significant interest in organic synthesis as they offer the potential for sequential or tandem reactions to build molecular complexity rapidly. The presence of two distinct functional groups allows for selective transformations, where one group can be reacted while the other remains intact for subsequent chemical modification.

Research in this area encompasses the development of novel catalytic systems for the synthesis and transformation of these compounds. For example, bifunctional catalysts have been developed for the conversion of lignin, a complex aromatic polymer, into valuable aromatic aldehydes. rsc.orgresearchgate.net Furthermore, the hydrogenation of aldehydes, including those with additional functional groups like nitro and cyano, has been a subject of intense study, with the development of catalysts that can selectively reduce the aldehyde group while leaving other reducible groups unchanged. bohrium.com The unique reactivity of bifunctional aromatic aldehydes makes them valuable starting materials for the synthesis of a wide array of complex molecules and materials.

Chemical and Physical Properties of 3-Cyano-4-nitrobenzaldehyde

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 203179-02-6 |

| Molecular Formula | C₈H₄N₂O₃ |

| Molecular Weight | 176.129 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 339.6 ± 32.0 °C at 760 mmHg |

| Flash Point | 159.2 ± 25.1 °C |

| LogP | 1.05 |

| Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C |

| Index of Refraction | 1.589 |

| Table generated from data in chemsrc.com. |

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-7-3-6(5-11)1-2-8(7)10(12)13/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVJMRUNSXWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Cyano 4 Nitrobenzaldehyde

Precursor-Based Synthetic Routes

These routes commence with precursors that already possess one or two of the required functional groups (aldehyde, cyano, nitro). The subsequent steps focus on introducing the remaining functionalities in a controlled and regioselective manner.

Nitration Strategies for 3-Cyanobenzaldehyde Derivatives

One logical precursor for the synthesis of 3-Cyano-4-nitrobenzaldehyde is 3-Cyanobenzaldehyde. This approach involves the electrophilic aromatic substitution, specifically nitration, of the 3-Cyanobenzaldehyde ring. The success of this strategy hinges on the directing effects of the existing substituents: the formyl group (-CHO) and the cyano group (-CN).

Both the formyl and cyano groups are deactivating and meta-directing substituents. libretexts.org This means they withdraw electron density from the aromatic ring, making it less reactive towards electrophiles, and direct incoming electrophiles to the positions meta to themselves. In 3-Cyanobenzaldehyde, the directing effects of these two groups are complex:

Position 2: Ortho to both -CHO and -CN groups (disfavored).

Position 4: Ortho to the -CHO group and meta to the -CN group.

Position 5: Para to the -CN group and meta to the -CHO group.

Position 6: Ortho to the -CN group and meta to the -CHO group.

Cyanation Strategies for 4-Nitrobenzaldehyde (B150856) Derivatives

An alternative and often more regioselective approach is to start with a precursor that already contains the nitro and aldehyde groups in the correct positions, such as 4-nitrobenzaldehyde substituted with a leaving group (e.g., a halide) at the 3-position. The key step is then the introduction of the cyano group, typically through a nucleophilic substitution or a transition metal-catalyzed cyanation reaction.

Transition metal-catalyzed cyanations are powerful methods for forming aryl nitriles from aryl halides. nih.gov Palladium- and nickel-based catalysts are commonly employed for this transformation. rsc.orgsnnu.edu.cn Various cyanide sources can be used, with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being a less toxic and more environmentally benign alternative to reagents like KCN or CuCN. rsc.orgresearchgate.net For example, the cyanation of 1-iodo-4-nitrobenzene has been successfully achieved using a Pd@CeO₂ catalyst with K₄[Fe(CN)₆] as the cyanide source. researchgate.net A similar strategy could be applied to 3-halo-4-nitrobenzaldehyde.

| Catalyst System | Cyanide Source | Substrate Type | Key Features |

| Palladium Nanoparticles on Zinc Oxide | K₄[Fe(CN)₆] | Aryl Bromides/Chlorides | Ligand-free and base-free conditions. rsc.org |

| NiCl₂·1,10-phen/Zn | Cyanogen Bromide (BrCN) | Aryl Halides | Reductive cyanation with broad substrate scope. nih.gov |

| Pd@CeO₂ | K₄[Fe(CN)₆] | Aryl Iodides | Can be driven by visible light irradiation. researchgate.net |

| Palladium Acetate / Copper(II) Acetate | Hexamethylenetetramine | Aryl Iodides | Tolerates a wide range of functional groups. rsc.org |

Sequential Functionalization of Aromatic Precursors

Multi-step synthesis provides a highly versatile strategy for constructing complex molecules from simple, readily available starting materials. littleflowercollege.edu.in In this approach, the functional groups are introduced sequentially onto a basic aromatic scaffold. A plausible route to this compound could start from m-tolunitrile (3-methylbenzonitrile).

The synthetic sequence would involve:

Nitration of m-tolunitrile: The methyl group is an activating, ortho/para-director, while the cyano group is a deactivating, meta-director. The primary positions for nitration would be ortho to the activating methyl group (positions 2 and 4) and meta to the deactivating cyano group (position 5). The position ortho to the methyl group and meta to the cyano group (position 4) would be a likely major product, yielding 3-cyano-4-nitrotoluene.

Oxidation of the Methyl Group: The resulting 3-cyano-4-nitrotoluene can then be oxidized to the corresponding aldehyde. Various methods are available for the oxidation of a benzylic methyl group to an aldehyde, such as using chromium trioxide or other selective oxidizing agents. This step yields the final product, this compound.

Multi-Component Reaction Approaches

Multi-component reactions and tandem/cascade sequences offer an efficient alternative to linear, stepwise syntheses by combining multiple transformations into a single operation without isolating intermediates. This streamlines the synthetic process, saving time and resources. liberty.edu

Knoevenagel Condensation and Related Cascade Reactions for Analogues

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. pearson.com It is a cornerstone reaction in organic synthesis for creating α,β-unsaturated products. Aromatic aldehydes, including substituted benzaldehydes, are common substrates for this reaction. researchgate.netresearchgate.net

While not a direct synthesis of this compound itself, the Knoevenagel condensation demonstrates how this compound and its analogues can be used as building blocks. For instance, 4-nitrobenzaldehyde readily undergoes Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a basic catalyst. researchgate.net Similarly, this compound would be expected to be a reactive substrate in such condensations, with its electron-withdrawing groups activating the aldehyde functionality towards nucleophilic attack.

These condensation products can be intermediates in cascade reactions. Sequential Knoevenagel condensation followed by an intramolecular cyclization has been used to synthesize complex cyclic structures like indene and benzofulvene derivatives. nih.govacs.org

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| Substituted Benzaldehydes | Dimedone | ZrOCl₂·8H₂O/NaNH₂ | 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) researchgate.net |

| Benzaldehyde (B42025) | Ethyl Cyanoacetate | Lipase | α,β-Unsaturated ester researchgate.net |

| 2-(1-phenylvinyl)benzaldehyde | Dimethyl Malonate | TiCl₄-Pyridine | Indene derivative via sequential condensation/cyclization nih.govacs.org |

| Aromatic Aldehydes | Malononitrile | Alanine-MCM-41 | Benzylidene malononitrile researchgate.net |

Tandem Reactions Involving Aromatic Aldehydes and Cyano-Containing Nucleophiles

Tandem reactions, also known as one-pot reactions, are designed to avoid the costly and time-consuming isolation of intermediates, thereby increasing synthetic efficiency. liberty.edu Various strategies exist for the one-pot synthesis of functionalized benzaldehydes. rug.nl One approach involves the use of a stable tetrahedral intermediate, such as an aluminum hemiaminal, which protects a latent aldehyde. This intermediate can then undergo a cross-coupling reaction with an organometallic reagent to introduce additional functionality before being unmasked to reveal the aldehyde. rug.nl

Another concept involves tandem sequences where multiple bonds are formed in a single, uninterrupted process. For example, tandem reactions involving asymmetric additions to unsaturated aldehydes followed by epoxidation can generate complex functionalized products with high stereoselectivity. nih.gov While a specific tandem reaction for the direct synthesis of this compound is not prominently described, the principles of tandem reactions, such as directed metalation followed by electrophilic trapping, provide a framework for designing novel, efficient routes to such polysubstituted aromatic compounds. liberty.eduacs.org

Catalyst-Mediated One-Pot Syntheses

One-pot syntheses offer a streamlined approach to complex molecules by performing multiple reaction steps in a single vessel, thereby reducing waste and improving efficiency. In the context of synthesizing functionalized nitroaromatics like this compound, catalyst-mediated one-pot reactions are of significant interest. These processes often involve the sequential reduction of a nitro group followed by another transformation, such as reductive amination. For instance, the one-pot synthesis of N-alkylaminobenzenes from nitroaromatics has been achieved through a reduction of the nitro group followed by reductive amination with carbonyl compounds, utilizing decaborane (B10H14) and 10% Pd/C as the catalyst system. organic-chemistry.org This method demonstrates the feasibility of multi-step transformations in a single pot for nitro-containing aromatic compounds.

Another relevant one-pot strategy involves the direct synthesis of haloaromatics from nitroarenes. This is achieved through a sequential dioxomolybdenum-catalyzed reduction of the nitroaromatic compound, followed by diazotization and halogenation. rsc.orgresearchgate.net This highlights the utility of one-pot sequences for the transformation of nitroarenes into other functionalized aromatics. While a direct one-pot synthesis of this compound is not explicitly detailed in readily available literature, these examples with related nitroaromatic compounds suggest a plausible pathway. A hypothetical one-pot synthesis could involve the introduction of the cyano and aldehyde functionalities onto a suitable nitro-substituted benzene (B151609) precursor using a catalytic system that facilitates sequential C-H functionalization or cross-coupling reactions.

The following table summarizes representative catalyst-mediated one-pot syntheses of functionalized aromatic compounds, illustrating the potential for applying similar strategies to the synthesis of this compound.

| Starting Material | Reagents and Catalysts | Product | Yield (%) | Reference |

| Nitroarenes | Aldehydes/Ketones, B10H14, 10% Pd/C | N-Alkylaminobenzenes | High | organic-chemistry.org |

| Nitroarenes | Pinacol, Dioxomolybdenum catalyst, then NaNO2, HX | Haloaromatics | Good to Excellent | rsc.orgresearchgate.net |

| Nitroarenes and Aldehydes | H2, Metal-based heterogeneous catalysts | Secondary Anilines | 60-99 | mdpi.com |

Advanced Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgijnrd.org This technique has been successfully applied to a variety of organic transformations, including nitration and cyanation reactions on aromatic rings. scirp.orgnih.gov

For instance, microwave irradiation has been employed for the efficient nitration of phenolic compounds using calcium nitrate (B79036) and acetic acid as nitrating agents, achieving high yields in a very short reaction time. orientjchem.org This demonstrates the potential for microwave-assisted introduction of the nitro group onto an aromatic precursor. Similarly, microwave-assisted cyanation of aryl bromides has been successfully demonstrated, showcasing a rapid and clean method for introducing the cyano functionality. nih.govnih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the existing literature on related reactions provides a strong foundation for its development. A plausible approach could involve the microwave-assisted cyanation of a pre-functionalized nitrobenzaldehyde derivative or the nitration of a cyanobenzaldehyde precursor. The significant rate enhancement and potential for improved selectivity under microwave irradiation make it an attractive strategy for the synthesis of this bifunctional aromatic compound.

The table below presents examples of microwave-assisted synthesis of related aromatic compounds, highlighting the typical reaction conditions and outcomes.

| Reaction Type | Substrate | Reagents | Conditions | Product | Yield (%) | Time | Reference |

| Nitration | Phenol | Ca(NO3)2, Acetic Acid | 900W Microwave | p-Nitrophenol | 89 | 1 min | orientjchem.org |

| Cyanation | Aryl Bromide (on MOF) | CuCN | 170 °C, Microwave | Aryl Cyanide (on MOF) | ~90 | 10 min | nih.gov |

| Condensation | 2-Hydroxybenzaldehydes, Malononitrile | Triton-B on Flyash | Microwave | 3-Cyanocoumarins | Good | Short | derpharmachemica.com |

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. beilstein-journals.org Ball milling is a common technique used to carry out mechanochemical reactions. This approach has been successfully applied to a variety of organic reactions, including condensations and C-N bond formations. beilstein-journals.orgnih.gov

For example, the synthesis of 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones has been achieved under solvent-free mechanochemical conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant. beilstein-journals.org This demonstrates the feasibility of complex heterocyclic synthesis through ball milling. Furthermore, the mechanochemical synthesis of primary amides from esters has been reported, showcasing the versatility of this technique for forming key functional groups. organic-chemistry.org

While the direct mechanochemical synthesis of this compound has not been specifically reported, the principles of mechanochemistry suggest potential routes. For instance, a solid-state reaction between a suitable nitro-substituted aromatic precursor and a cyanating agent under ball milling conditions could be a viable approach. The high concentration of reactants in the absence of a solvent can lead to enhanced reaction rates and different selectivities compared to solution-based methods.

The following table provides examples of mechanochemical syntheses of functionalized organic molecules, illustrating the potential of this technique.

| Reaction Type | Reactants | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

| C-N Coupling | 2-Aminobenzamides, Aldehydes | DDQ | Ball Milling (21 Hz) | Quinazolin-4(3H)-ones | High | beilstein-journals.org |

| Amide Synthesis | Esters, Calcium Nitride | Indium Chloride, Ethanol | Ball Milling | Primary Amides | 70-90 | organic-chemistry.org |

| Condensation | Benzaldehyde, Benzoic Acid, tert-Butyl isocyanide | - | Ball Milling (90 min) | Passerini Product | 73 | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles, such as using solvent-free conditions or environmentally benign solvents like water.

Conducting reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. rsc.org Several synthetic transformations relevant to the synthesis of this compound can be performed under solvent-free conditions.

For example, the Knoevenagel condensation, a key C-C bond-forming reaction, can be carried out efficiently under solvent-free conditions by grinding the reactants together, sometimes with a solid support or catalyst. researchgate.net This has been demonstrated for the synthesis of 3-cyano and 3-carbethoxycoumarins. researchgate.net Additionally, the cyanosilylation of aromatic aldehydes has been achieved under solvent-free conditions using a catalytic amount of an iron N-heterocyclic carbene complex at ambient temperature.

These examples underscore the potential for developing a solvent-free synthesis of this compound. A possible route could involve the solid-state reaction of a suitable precursor with the necessary reagents to introduce the cyano and aldehyde functionalities, potentially facilitated by a solid-supported catalyst.

The table below showcases examples of solvent-free syntheses of related compounds.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Knoevenagel Condensation | 2-Hydroxybenzaldehydes, Malononitrile/Ethylcyanoacetate | Basic Alumina, p-Toluenesulphonic acid (grinding) | 3-Cyano/3-Carbethoxycoumarins | High | researchgate.net |

| Cyanosilylation | Aromatic Aldehydes, TMSCN | Cationic Iron NHC Complex, UV irradiation | Cyanosilylated products | Moderate to Excellent | researchgate.net |

| Hydroboration | Aldehydes | Catalyst-free | Alcohols | High | rsc.org |

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in aqueous media is a key goal of green chemistry. While many organic compounds have low solubility in water, various techniques such as the use of phase-transfer catalysts, surfactants, or co-solvents can facilitate reactions in aqueous environments.

The Knoevenagel condensation, for example, has been shown to proceed efficiently in water. Studies on the condensation of 4-nitrobenzaldehyde with active methylene compounds have demonstrated that high yields can be obtained in aqueous media, sometimes even without a catalyst. researchgate.netrsc.org This suggests that the introduction of the cyano group via a Knoevenagel-type reaction on a nitrobenzaldehyde precursor could be a viable green synthetic route.

Furthermore, the synthesis of octahydroxanthenes through the condensation of aldehydes and dimedone has been successfully carried out in aqueous citric acid, highlighting the potential of using natural organic acids as promoters in aqueous media. semanticscholar.org These examples demonstrate the increasing feasibility of conducting complex organic syntheses in water, paving the way for a more sustainable production of this compound.

The following table provides examples of organic reactions successfully performed in aqueous media.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |

| Knoevenagel Condensation | 4-Nitrobenzaldehyde, Malononitrile | Water, 50 °C, 15 min | 2-(4-Nitrobenzylidene)malononitrile | >99 | rsc.org |

| Knoevenagel Condensation | 4-Nitrobenzaldehyde, 1,3-Dihydroindol-2-one | Porcine Pancreas Lipase, DMSO-water | (E)-3-(4-Nitrobenzylidene)indolin-2-one | High | researchgate.net |

| Condensation | Benzaldehyde, 5,5-Dimethyl-1,3-cyclohexanedione | Aqueous Citric Acid (0.3M) | 1,8-Dioxo-octahydroxanthene derivative | Good | semanticscholar.org |

Development of Eco-Friendly Catalytic Systems

The synthesis of this compound has traditionally involved methods that can be environmentally detrimental. However, recent research has focused on developing greener alternatives that minimize waste and avoid the use of hazardous materials. These eco-friendly approaches often utilize novel catalytic systems to improve reaction efficiency and reduce environmental impact.

One promising strategy involves the use of solid supports, such as fly ash, in conjunction with microwave irradiation. This solvent-free method offers a significant environmental advantage by eliminating the need for organic solvents, which are often toxic and difficult to dispose of. For example, the condensation of 2-hydroxybenzaldehydes with malononitrile, a key step in the synthesis of related cyanocoumarins, has been successfully achieved using Triton-B adsorbed on fly ash as a solid support under microwave conditions. derpharmachemica.com This approach not only avoids hazardous solvents like pyridine and piperidine but also simplifies the reaction process, leading to the direct formation of the desired product in a single step. derpharmachemica.com

Another avenue of research explores the use of biomimetic catalysts, such as metalloporphyrins, to facilitate the oxidation of p-nitrotoluene to p-nitrobenzaldehyde, a structurally similar compound. researchgate.net This method utilizes clean oxidants like oxygen or air, replacing traditional, more polluting chemical oxidants like potassium permanganate or nitric acid. researchgate.net The reaction is carried out in a less corrosive alkaline medium, further enhancing its green credentials. researchgate.net Research in this area has systematically investigated the effects of different metal ions, substituents, and axial ligands in the metalloporphyrin catalysts to optimize reaction conditions for maximum yield and selectivity. researchgate.net

The development of these eco-friendly catalytic systems represents a significant step forward in the sustainable synthesis of aromatic aldehydes. By focusing on solvent-free conditions, solid-supported catalysts, and biomimetic approaches, chemists are paving the way for cleaner, more efficient, and environmentally responsible chemical manufacturing.

Atom-Economic Synthetic Designs

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edujocpr.com A high atom economy indicates that the reaction generates minimal waste, making it an environmentally and economically attractive synthetic route. jocpr.comkccollege.ac.in

In the context of this compound synthesis, atom-economic designs focus on maximizing the incorporation of atoms from the starting materials into the final product. This can be achieved through various strategies, including the use of addition reactions, catalytic processes, and multi-component reactions.

Key Principles of Atom Economy:

| Principle | Description |

| Maximizing Incorporation | Designing reactions where the maximum number of atoms from the reactants are found in the final product. |

| Minimizing Byproducts | Avoiding the formation of unwanted side products that contribute to waste. |

| Catalytic Reagents | Utilizing catalysts to facilitate reactions, as they are not consumed in the process and can be recycled. kccollege.ac.in |

Addition reactions, such as the Diels-Alder reaction, are inherently atom-economical as they involve the combination of two or more molecules to form a single product with no loss of atoms. jocpr.com While not directly applicable to the synthesis of this compound from simple precursors, the principle of maximizing bond formation while minimizing bond breakage is a guiding concept in designing more efficient syntheses.

Catalytic hydrogenation is another example of an atom-economical process that is relevant to the synthesis of related compounds. jocpr.com For instance, the reduction of a carbonyl group to an alcohol using H₂ gas and a catalyst is a highly efficient transformation. jocpr.com The development of catalytic routes for the synthesis of aromatic aldehydes is an active area of research, with the goal of replacing less atom-economical stoichiometric reagents.

The pursuit of atom-economic synthetic designs for this compound and other fine chemicals is driven by the need for more sustainable and cost-effective manufacturing processes. By adhering to the principles of green chemistry, researchers aim to develop synthetic routes that are not only efficient but also environmentally benign. jocpr.com

Chemical Reactivity and Mechanistic Investigations of 3 Cyano 4 Nitrobenzaldehyde and Analogues

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group in 3-Cyano-4-nitrobenzaldehyde is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the nitro and cyano substituents on the benzene (B151609) ring. These groups pull electron density away from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to reaction with nucleophiles.

Aldol Condensations and Their Derivatives

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. In the case of this compound, the enhanced electrophilicity of the aldehyde group facilitates these reactions. A notable variant is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netthermofisher.com Active methylene compounds, such as malonic esters and cyanoacetic esters, possess two electron-withdrawing groups that increase the acidity of the methylene protons, facilitating the formation of a nucleophilic enolate. scielo.brorganic-chemistry.org

The reaction of this compound with active methylene compounds is expected to proceed readily to form α,β-unsaturated products. For instance, the condensation with malononitrile would yield 2-(3-cyano-4-nitrobenzylidene)malononitrile. The general mechanism involves the deprotonation of the active methylene compound by a weak base, followed by nucleophilic attack of the resulting carbanion on the highly electrophilic carbonyl carbon of this compound. Subsequent dehydration of the aldol adduct leads to the formation of the stable conjugated product.

| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Product |

| This compound | Malononitrile | Piperidine | 2-(3-Cyano-4-nitrobenzylidene)malononitrile |

| This compound | Ethyl Cyanoacetate | Pyridine | Ethyl 2-cyano-3-(3-cyano-4-nitrophenyl)acrylate |

| This compound | Diethyl Malonate | Sodium Ethoxide | Diethyl 2-(3-cyano-4-nitrobenzylidene)malonate |

Schiff Base Formation and Amine Condensations

The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a well-established condensation reaction. organic-chemistry.orgresearchgate.netedu.krd This reaction is typically catalyzed by either acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. thebrpi.org The high electrophilicity of the carbonyl carbon in this compound makes it particularly reactive towards amine nucleophiles.

The formation of a Schiff base from this compound and an aniline derivative, for instance, would proceed through the formation of a carbinolamine intermediate, which then loses a molecule of water to form the C=N double bond of the imine. nih.govresearchgate.net The electron-withdrawing groups on the benzaldehyde (B42025) ring facilitate both the initial nucleophilic attack and the subsequent dehydration step. A variety of imines can be synthesized from this compound, and these products can serve as versatile intermediates in further synthetic transformations. andrews.eduijtsrd.com

| Reactant 1 | Reactant 2 (Amine) | Catalyst | Product (Schiff Base) |

| This compound | Aniline | Acetic Acid | N-(3-Cyano-4-nitrobenzylidene)aniline |

| This compound | p-Toluidine | Acetic Acid | N-(3-Cyano-4-nitrobenzylidene)-4-methylaniline |

| This compound | 4-Chloroaniline | Acetic Acid | N-(3-Cyano-4-nitrobenzylidene)-4-chloroaniline |

Claisen-Schmidt Condensation Pathways

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and other biologically active molecules. chemrevlett.comjetir.org The reaction is typically carried out under basic conditions, where a ketone is deprotonated to form an enolate, which then acts as a nucleophile. taylorandfrancis.comresearchgate.netnih.gov

In the context of this compound, its reaction with an acetophenone derivative in the presence of a base like sodium hydroxide would lead to the formation of a chalcone. The enolate generated from the acetophenone attacks the highly electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone readily undergoes dehydration to yield the conjugated chalcone. researchgate.netresearchgate.net The strong electron-withdrawing nature of the substituents on the this compound ring significantly drives the reaction towards the product. nih.govresearchgate.net

| Reactant 1 | Reactant 2 (Ketone) | Base | Product (Chalcone) | Yield (%) |

| This compound | Acetophenone | NaOH | 1-(Phenyl)-3-(3-cyano-4-nitrophenyl)prop-2-en-1-one | High |

| This compound | 4-Methylacetophenone | KOH | 1-(p-Tolyl)-3-(3-cyano-4-nitrophenyl)prop-2-en-1-one | High |

| This compound | 4-Chloroacetophenone | NaOH | 1-(4-Chlorophenyl)-3-(3-cyano-4-nitrophenyl)prop-2-en-1-one | High |

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations and also significantly influences the reactivity of the aromatic ring to which it is attached.

Reductive Transformations and Product Derivatization

The reduction of aromatic nitro compounds to the corresponding anilines is a fundamental transformation in organic synthesis. jsynthchem.com A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation and metal-acid systems being the most common. commonorganicchemistry.com In the case of this compound, the selective reduction of the nitro group to an amino group, while leaving the aldehyde and cyano functionalities intact, is a key transformation.

Reagents such as tin(II) chloride (SnCl₂) in the presence of an acid are known to selectively reduce aromatic nitro groups in the presence of other reducible functional groups like nitriles and aldehydes. stackexchange.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed, though careful control of reaction conditions is necessary to avoid over-reduction of the other functional groups. The resulting 4-amino-3-cyanobenzaldehyde is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. niscpr.res.inscispace.com

| Starting Material | Reducing Agent | Product |

| This compound | SnCl₂ / HCl | 4-Amino-3-cyanobenzaldehyde |

| This compound | H₂ / Pd-C (controlled) | 4-Amino-3-cyanobenzaldehyde |

| This compound | Fe / Acetic Acid | 4-Amino-3-cyanobenzaldehyde |

Influence on Ring Reactivity (e.g., nucleophilic aromatic substitution)

The presence of strong electron-withdrawing groups, such as the nitro and cyano groups, dramatically alters the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). vapourtec.comnih.govlibretexts.org In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. nih.govyoutube.com The nitro and cyano groups in this compound are positioned to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby activating the ring for nucleophilic attack.

For a nucleophilic aromatic substitution to occur on this compound, a suitable leaving group would need to be present on the aromatic ring, typically ortho or para to the electron-withdrawing groups. While this compound itself does not have a typical leaving group like a halogen, its analogues with such groups would be highly reactive towards nucleophiles. The combined electron-withdrawing power of the nitro and cyano groups would make the displacement of a leaving group at the 2- or 6-position particularly facile.

Reactions Involving the Cyano Group

The cyano (or nitrile) group in this compound is a versatile functional group that can undergo a variety of transformations. Its reactivity is significantly enhanced by the presence of the electron-withdrawing nitro and aldehyde groups on the aromatic ring, which makes the carbon atom of the cyano group more electrophilic and susceptible to nucleophilic attack.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. This transformation can be catalyzed by either acid or base.

Under acidic conditions , the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an imidic acid intermediate after a proton transfer. This intermediate then tautomerizes to the more stable amide. Further hydrolysis of the amide, under more forcing conditions, can yield the corresponding carboxylic acid.

In basic hydrolysis , a strong nucleophile, typically the hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. This addition results in the formation of an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. Tautomerization of the imidic acid yields the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidification, gives the carboxylic acid.

Amidation reactions of aldehydes can also be achieved through various synthetic methodologies. While specific studies on the direct amidation of the cyano group of this compound are not extensively documented, oxidative amidation of the aldehyde group in analogous nitrobenzaldehydes has been reported. For instance, the reaction of 4-nitrobenzaldehyde (B150856) with secondary amines in the presence of an oxidizing agent can lead to the formation of the corresponding amide. It is plausible that similar transformations could be applied to this compound, although the reactivity of the cyano group would need to be considered.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by a range of nucleophiles. openstax.org The presence of the strongly electron-withdrawing nitro and aldehyde groups further enhances this electrophilicity, making the nitrile group more susceptible to nucleophilic addition compared to nitriles with electron-donating groups.

Common nucleophiles that can add to nitriles include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). The addition of a Grignard reagent to a nitrile, followed by hydrolysis, is a classic method for the synthesis of ketones. The reaction proceeds through the formation of an imine anion intermediate, which is then hydrolyzed to the corresponding ketone.

Hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce nitriles to primary amines. libretexts.org This reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine, ultimately yielding the amine after an aqueous workup.

Mechanistic Pathways of Key Transformations

The unique electronic properties of this compound and its analogues make them valuable substrates for investigating various reaction mechanisms, including cycloadditions and isomerization phenomena.

Azomethine Ylide Generation and Cycloadditions (e.g., with nitro-substituted benzaldehydes)

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly useful in [3+2] cycloaddition reactions for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. rsc.org Nitro-substituted benzaldehydes, including 2-, 3-, and 4-nitrobenzaldehyde, have been successfully employed in the generation of azomethine ylides. researchgate.netnih.gov

A common method for generating azomethine ylides in situ is the condensation of an α-amino acid with an aldehyde. In the context of nitro-substituted benzaldehydes, the reaction with an α-amino acid, such as sarcosine or glycine, leads to the formation of an iminium ion, which upon decarboxylation, generates the azomethine ylide.

These in situ generated azomethine ylides can then be trapped by a dipolarophile, such as an activated alkene, to afford highly functionalized pyrrolidine derivatives. The reaction is a concerted pericyclic reaction and often proceeds with high regio- and stereoselectivity.

For example, the 1,3-dipolar cycloaddition of azomethine ylides generated from 2- and 3-nitrobenzaldehydes with ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate has been shown to yield endo-cycloadducts as the sole products under various reaction conditions. nih.gov Interestingly, 4-nitrobenzaldehyde behaved differently, producing a mixture of endo- and exo'-cycloadducts, with the outcome being dependent on the solvent and temperature. nih.gov

| Nitrobenzaldehyde Isomer | Dipolarophile | Product(s) | Selectivity |

| 2-Nitrobenzaldehyde | Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | endo-cycloadduct | Sole product |

| 3-Nitrobenzaldehyde | Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | endo-cycloadduct | Sole product |

| 4-Nitrobenzaldehyde | Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | endo- and exo'-cycloadducts | Solvent and temperature dependent |

Stereoselective and Regioselective Considerations in Reactions

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of the [3+2] cycloaddition reactions of azomethine ylides derived from nitro-substituted benzaldehydes, the stereochemical outcome is often controlled by the geometry of the azomethine ylide and the approach of the dipolarophile. The formation of endo or exo products is a key aspect of the stereoselectivity of these reactions.

Regioselectivity is the preference for one direction of bond formation over another. nih.gov In cycloaddition reactions, this determines which atoms of the dipole and dipolarophile form new bonds. The regioselectivity of the cycloaddition of azomethine ylides is influenced by the electronic and steric properties of both the ylide and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome of these reactions.

In the case of the cycloaddition reactions involving nitro-substituted benzaldehydes, the reactions have been reported to be highly regio- and stereoselective. nih.gov The observed selectivity is a result of the specific electronic and steric interactions in the transition state of the reaction.

Isomerization Phenomena (e.g., E/Z Isomerization)

Imines and their derivatives, which can be formed from the reaction of this compound with primary amines, can exist as E and Z stereoisomers due to the restricted rotation around the carbon-nitrogen double bond. The interconversion between these isomers is known as E/Z isomerization.

This isomerization can be influenced by various factors, including heat, light (photoisomerization), and acid or base catalysis. The mechanism of acid-catalyzed isomerization often involves protonation of the imine nitrogen, which lowers the rotational barrier of the C=N bond, allowing for interconversion between the E and Z forms.

Studies on imines have shown that the ratio of E to Z isomers at equilibrium is dependent on the relative thermodynamic stabilities of the two isomers. inta.es Computational studies can be employed to predict the relative energies of the isomers and the energy barriers for their interconversion.

Kinetic and Thermodynamic Aspects of Reactions

The reactivity of nitroaromatic compounds is significantly influenced by the strong electron-withdrawing nature of the nitro group (-NO2) and, in this specific case, the cyano group (-CN). These groups activate the aromatic ring towards nucleophilic attack. In principle, the rate of SNAr reactions is dependent on several factors, including the nature of the nucleophile, the solvent, the temperature, and the specific substitution pattern of the aromatic ring.

While specific data tables for rate constants, activation energies, and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction for this compound are not documented in the searched literature, the general principles of physical organic chemistry allow for qualitative predictions. The presence of two strong electron-withdrawing groups would be expected to significantly lower the activation energy for nucleophilic attack compared to singly substituted nitroarenes, thus leading to faster reaction rates. The thermodynamics of such reactions are generally favorable, driven by the formation of a stable product where a good leaving group is displaced.

Further research through experimental kinetic studies, such as UV-Vis spectrophotometry or NMR spectroscopy, would be necessary to quantify the reaction rates and determine the specific thermodynamic parameters for reactions of this compound with various nucleophiles. Such studies would provide valuable quantitative data to complement the existing qualitative understanding of the reactivity of activated nitroaromatic systems.

In-depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational chemistry is a powerful tool for predicting molecular properties and behavior. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for investigating molecules. These methods are used for geometry optimization to find the most stable three-dimensional structure and for conformational analysis to identify different spatial arrangements of atoms.

Furthermore, these computational techniques allow for the characterization of a molecule's electronic structure. This includes Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for understanding a molecule's chemical reactivity and electronic transitions. wuxiapptec.comnih.gov Another important aspect is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Analysis of charge distribution and bonding, often performed using Natural Bond Orbital (NBO) analysis, provides insights into the delocalization of electron density and the nature of chemical bonds within the molecule. mpg.deresearchgate.net Theoretical calculations can also predict spectroscopic parameters, aiding in the interpretation of experimental data from techniques like infrared (IR), Raman, and UV-Vis spectroscopy. nih.govresearchgate.net Finally, computational methods are employed to determine thermochemical properties such as heat of formation and thermal stability, which are vital for understanding the energetic characteristics of a compound. materialsciencejournal.orgnih.gov

Despite the robustness of these theoretical methods and their wide application in studying substituted benzaldehydes and other nitroaromatic compounds, rasayanjournal.co.inconicet.gov.ar specific research applying this rigorous computational framework to this compound has not been identified in the surveyed scientific literature. Consequently, detailed data tables and in-depth research findings for its geometry, electronic properties, spectroscopic predictions, and thermochemical stability, as would be derived from such studies, are not available to be presented. Further computational research is required to elucidate the specific theoretical and chemical properties of this compound.

Computational and Theoretical Chemistry Studies of 3 Cyano 4 Nitrobenzaldehyde

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry serves as a powerful tool for elucidating the intricate step-by-step pathways of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies that are often difficult to capture experimentally. For a molecule like 3-cyano-4-nitrobenzaldehyde, density functional theory (DFT) is a commonly employed method to map out the potential energy surface of its reactions. beilstein-journals.orgcanterbury.ac.uk

A characteristic reaction for benzaldehydes is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration step. wikipedia.org In the case of this compound, the strong electron-withdrawing properties of both the nitro and cyano groups significantly enhance the electrophilicity of the aldehyde's carbonyl carbon. This activation makes it highly susceptible to nucleophilic attack.

Computational modeling of the Knoevenagel condensation of a substituted benzaldehyde (B42025), for instance with malononitrile, would typically investigate the following key steps:

Deprotonation: A basic catalyst abstracts a proton from the active methylene (B1212753) compound (e.g., malononitrile) to form a stabilized enolate or carbanion.

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate (an aldol addition product).

Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.

Theoretical calculations can determine the Gibbs free energy profile for this entire process. Studies on similar reactions, such as the piperidine-catalyzed condensation of benzaldehyde with acetylacetone, have used DFT to identify the rate-determining step, which is often the formation of an iminium ion or the initial carbon-carbon bond formation. acs.org For nitro-substituted benzaldehydes, the activation barriers for these steps are expected to be relatively low due to electronic activation.

Below is a representative table of computationally derived activation energies for the Knoevenagel condensation of a related nitrobenzaldehyde, illustrating the type of data generated through such studies.

| Reaction Step | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Iminium Ion Formation | Piperidine | DFT | 18.1 | acs.org |

| C-C Bond Formation | Piperidine | DFT | 15.5 | acs.org |

| Catalyst Elimination | Piperidine | DFT | 12.3 | acs.org |

This table is illustrative and based on data for analogous reactions. Specific values for this compound would require dedicated computational studies.

Beyond condensation reactions, computational models can also predict the feasibility of other transformations, such as nucleophilic aromatic substitution (SNAr). While the aldehyde group itself is not a typical leaving group, the nitro group activates the aromatic ring, potentially allowing for the displacement of the nitro group or a different leaving group on a related precursor molecule under certain conditions. DFT calculations can clarify whether such a reaction would proceed through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted pathway. nih.govnih.govrsc.org

Molecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the solid state is governed by a delicate balance of non-covalent interactions. Computational tools like Hirshfeld surface analysis and quantum chemical calculations are invaluable for visualizing, quantifying, and understanding these interactions, which dictate the formation of supramolecular assemblies. nih.govmdpi.com For this compound, the primary interactions driving its crystal packing are expected to be hydrogen bonds and π-π stacking.

Although this compound lacks strong hydrogen bond donors like -OH or -NH groups, it possesses several potential hydrogen bond acceptor sites: the oxygen atoms of the nitro group, the oxygen of the aldehyde group, and the nitrogen of the cyano group. These groups can participate in weak C-H···O and C-H···N hydrogen bonds with hydrogen atoms from the aromatic rings of neighboring molecules.

Computational studies combining crystallographic database analysis and ab initio calculations have shown that the nitro group is generally a weak hydrogen bond acceptor. researchgate.netunl.edu Similarly, the nitrogen atom of a cyano group can act as a hydrogen bond acceptor, though its strength is influenced by the electronic nature of the rest of the molecule. researchgate.net Despite their weakness, these interactions are numerous and directional, often playing a crucial role in the formation of ordered crystalline structures, such as chains or sheet-like motifs.

Hirshfeld surface analysis performed on crystals of similar nitro-aromatic compounds frequently reveals that H···O contacts account for a significant portion of the intermolecular interactions. researchgate.netiucr.org

The table below summarizes typical geometric and energetic parameters for the types of hydrogen bonds that this compound is expected to form.

| Donor | Acceptor | Interaction Type | Typical Distance (Å) (H···A) | Typical Energy (kcal/mol) |

| C-H (aromatic) | O=C (aldehyde) | C-H···O | 2.2 - 2.6 | 0.5 - 2.0 |

| C-H (aromatic) | O-N=O (nitro) | C-H···O | 2.3 - 2.8 | 0.5 - 1.5 |

| C-H (aromatic) | N≡C (cyano) | C-H···N | 2.4 - 2.9 | 0.4 - 1.2 |

Data compiled from computational studies on molecules with similar functional groups. researchgate.netnih.gov

The aromatic ring of this compound is rendered significantly electron-deficient by the strong withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. This pronounced π-acidic character is a dominant factor in its π-π stacking interactions.

Computational studies on electron-deficient aromatic systems show that they preferentially interact with electron-rich π systems in a face-to-face, donor-acceptor arrangement. rsc.orgresearchgate.net When interacting with another molecule of itself, this compound would engage in π-stacking driven by the minimization of electrostatic repulsion. This typically leads to a parallel-displaced or offset stacking geometry, rather than a direct face-to-face sandwich configuration, to offset the repulsive forces between the electron-poor π clouds. The interaction is stabilized by favorable quadrupole-quadrupole interactions and dispersion forces. rsc.orgresearchgate.net

The strength of these interactions can be quantified using high-level ab initio calculations. Studies on substituted aromatic rings have shown that attractive interactions are enhanced when one ring is strongly electron-deficient and the other is electron-rich. For stacking between two identical, highly electron-deficient rings, the interaction, while still attractive, is generally weaker.

The following table provides representative calculated interaction energies for π-stacking in related electron-deficient aromatic systems.

| Interacting Molecules | Stacking Configuration | Computational Method | Calculated Interaction Energy (kcal/mol) | Reference |

| Benzene (B151609) / Hexafluorobenzene | Parallel-displaced | DFT | -4.5 | rsc.org |

| Pentafluorobenzoate / Toluene | Near-sandwich | Experimental/Calculated | -1.5 to -2.0 | nih.gov |

| Pyromellitic dianhydride / Naphthalene | Parallel-displaced | DFT | -10.8 | researchgate.net |

This table provides context from studies on analogous electron-deficient systems. The specific stacking energy for this compound would depend on its precise crystal packing.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While a specific, experimentally recorded ¹H NMR spectrum for 3-Cyano-4-nitrobenzaldehyde is not detailed in the available literature, the expected proton signals can be predicted based on its structure and data from analogous compounds. The spectrum would be characterized by signals in the aromatic and aldehydic regions.

The single aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would display a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically distinct and would likely exhibit coupling with each other, resulting in a series of doublets and doublets of doublets. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.

Table 1: Expected ¹H NMR Spectral Features for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic H | 9.8 - 10.2 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically appearing in the range of δ 189-193 ppm. rsc.org The carbon of the nitrile group (-CN) would likely resonate around δ 115-120 ppm. The six aromatic carbons would appear in the typical aromatic region (δ 120-150 ppm), with the carbons directly attached to the electron-withdrawing nitro and cyano groups being shifted further downfield.

Table 2: Expected ¹³C NMR Spectral Features for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (CHO) | 189 - 193 |

| Aromatic C | 120 - 150 |

Two-Dimensional NMR Techniques for Structural Assignment

Specific two-dimensional (2D) NMR studies for this compound have not been reported in the surveyed literature. However, 2D NMR techniques are invaluable for the unambiguous assignment of ¹H and ¹³C signals, especially for complex molecules. wikipedia.orglibretexts.orgemerypharma.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the connectivity between coupled protons. emerypharma.com For this compound, this would reveal the coupling relationships between the adjacent protons on the aromatic ring, helping to definitively assign their individual signals.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org This would allow for the direct assignment of the protonated aromatic carbons in the ¹³C NMR spectrum based on the already-assigned proton signals.

These techniques, among others, are essential for a complete and confident structural elucidation of substituted aromatic systems. youtube.comyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not available in the reviewed sources. However, the spectrum is expected to show characteristic absorption bands corresponding to its key functional groups. vscht.cz

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2220 cm⁻¹. rsc.org

Aldehyde (C=O) stretch: A strong absorption band is anticipated around 1710-1680 cm⁻¹ for the carbonyl group.

Nitro (NO₂) stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretching vibration typically near 1550-1500 cm⁻¹ and a symmetric stretching vibration around 1360-1330 cm⁻¹.

Aldehydic (C-H) stretch: A pair of weak to medium bands may appear around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C=C stretches: Multiple bands of varying intensity are expected in the 1600-1450 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2240 - 2220 |

| Aldehyde | C=O stretch | 1710 - 1680 |

| Nitro | Asymmetric NO₂ stretch | 1550 - 1500 |

| Nitro | Symmetric NO₂ stretch | 1360 - 1330 |

| Aldehyde | C-H stretch | ~2850 and ~2750 |

Raman Spectroscopy

Detailed Raman spectroscopy studies specifically for this compound were not found in the available literature. Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to the vibrations of non-polar or symmetric bonds.

The most prominent feature in the Raman spectrum of this compound would likely be a strong band for the nitrile (C≡N) stretching vibration, typically observed in the 2250-2200 cm⁻¹ region. chemicalbook.com The symmetric stretch of the nitro group (around 1350 cm⁻¹) and the aromatic ring vibrations would also be expected to produce distinct Raman signals. The carbonyl (C=O) stretch, while strong in the IR, is typically weaker in the Raman spectrum.

Normal Coordinate Analysis

Normal Coordinate Analysis (NCA) is a powerful computational method used to assign and understand the vibrational spectra (Infrared and Raman) of a molecule. researchgate.netresearchgate.net This analysis involves calculating the fundamental vibrational frequencies, potential energy distribution (PED), and force constants associated with the molecule's normal modes of vibration. researchgate.net By employing techniques like Wilson's F-G matrix method, researchers can correlate experimentally observed spectral bands with specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netniscpr.res.in

The analysis would assume a certain point group symmetry (likely Cs) and would involve the assignment of vibrations associated with the benzene ring, the aldehyde group (-CHO), the cyano group (-C≡N), and the nitro group (-NO₂). niscpr.res.innih.gov The Potential Energy Distribution (PED) is particularly crucial as it quantifies the contribution of each functional group's motion to a specific vibrational band, resolving ambiguities in assignments. researchgate.net

Table 1: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description of Motion |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretching (Aldehyde) | 2900 - 2800 | Stretching of the C-H bond in the CHO group. |

| C≡N Stretching | 2240 - 2220 | Stretching of the carbon-nitrogen triple bond. |

| C=O Stretching (Aldehyde) | 1710 - 1680 | Stretching of the carbon-oxygen double bond. |

| C=C Stretching (Aromatic) | 1610 - 1450 | Stretching vibrations within the benzene ring. |

| NO₂ Asymmetric Stretching | 1570 - 1500 | Asymmetrical stretching of the N-O bonds. |

| NO₂ Symmetric Stretching | 1370 - 1320 | Symmetrical stretching of the N-O bonds. |

| C-N Stretching | 1200 - 1100 | Stretching of the C-NO₂ bond. |

| C-H Bending (In-plane) | 1300 - 1000 | Bending of C-H bonds within the plane of the ring. |

| C-H Bending (Out-of-plane) | 900 - 675 | Bending of C-H bonds out of the plane of the ring. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the visible and ultraviolet regions, providing information about electronic transitions within a molecule. msu.edu For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* and n→π* electronic transitions. uni-muenchen.dersc.org

Studies on the isomers of nitrobenzaldehyde reveal several key absorption bands. uni-muenchen.dersc.org The spectra are generally characterized by a very strong absorption band around 250 nm, which is attributed to a π→π* transition involving electron density transfer between the benzene ring and the nitro group. uni-muenchen.dersc.org A second band of intermediate intensity is often observed near 300 nm, resulting from π→π* excitations primarily localized within the aromatic system. uni-muenchen.dersc.org A much weaker band, typically found at longer wavelengths (around 350 nm), is assigned to the n→π* transition, which involves the non-bonding electrons on the oxygen atoms of the aldehyde and nitro groups. uni-muenchen.dersc.org

The presence of the electron-withdrawing cyano group in conjugation with the nitro and aldehyde groups is expected to influence the precise position and intensity of these absorption maxima.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Approximate λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Transition | Associated Chromophore |

|---|---|---|---|

| ~250 - 260 | ~10,000 - 15,000 | π → π | Benzene ring and Nitro group (Charge Transfer) |

| ~290 - 310 | ~1,000 - 2,000 | π → π | Benzene ring |

| ~340 - 360 | ~100 - 200 | n → π* | Aldehyde (C=O) and Nitro (NO₂) groups |

Data are estimated based on values reported for nitrobenzaldehyde isomers. uni-muenchen.dersc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk For this compound (molar mass: 176.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 176.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Common fragmentation pathways for aromatic aldehydes and nitro compounds can be predicted. libretexts.orgmiamioh.edu Cleavage of bonds adjacent to the aromatic ring is typical.

Key fragmentation pathways would likely include:

Loss of a hydrogen radical (-H•): A peak at m/z 175 (M-1) is common for aldehydes. miamioh.edu

Loss of the formyl radical (-CHO•): A peak at m/z 147 (M-29) would result from the cleavage of the aldehyde group. miamioh.edu

Loss of nitric oxide (-NO•): A peak at m/z 146 (M-30).

Loss of the nitro group (-NO₂•): A significant peak at m/z 130 (M-46) is expected due to the cleavage of the C-N bond.

Loss of carbon monoxide (-CO): Fragmentation of the [M-H]⁺ ion can lead to the loss of CO, resulting in a peak at m/z 147.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 176 | [C₈H₄N₂O₃]⁺ | Molecular Ion (M⁺) |

| 175 | [C₈H₃N₂O₃]⁺ | H• |

| 147 | [C₇H₄N₂O₂]⁺ | CHO• |

| 146 | [C₈H₄N₂O₂]⁺ | NO• |

| 130 | [C₈H₄NO]⁺ | NO₂• |

| 102 | [C₇H₄N]⁺ | NO₂• + CO |

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, thereby establishing the exact molecular geometry.

While a specific crystal structure for this compound has not been publicly reported, its geometric parameters can be inferred from high-quality structures of closely related molecules like 4-nitrobenzaldehyde (B150856) and 3-nitrobenzamide. strath.ac.uknih.gov The molecule is expected to be largely planar, with a small dihedral angle between the plane of the benzene ring and the nitro group, a common feature in nitroaromatic compounds. The aldehyde and cyano groups are also expected to be nearly coplanar with the ring to maximize conjugation.

Table 4: Expected Molecular Geometry Parameters for this compound

| Parameter | Expected Value | Comment |

|---|---|---|

| C-C (aromatic) Bond Length | 1.37 - 1.40 Å | Typical aromatic C-C bond distance. |

| C-N (nitro) Bond Length | ~1.47 Å | Single bond between aromatic carbon and nitro nitrogen. |

| N-O (nitro) Bond Length | ~1.22 Å | Characteristic of the nitro group. |

| C-C (aldehyde) Bond Length | ~1.48 Å | Single bond between aromatic carbon and aldehyde carbon. |

| C=O (aldehyde) Bond Length | ~1.21 Å | Double bond of the carbonyl group. |

| C-C (cyano) Bond Length | ~1.45 Å | Single bond between aromatic carbon and cyano carbon. |

| C≡N (cyano) Bond Length | ~1.15 Å | Triple bond of the nitrile group. |

| Dihedral Angle (Ring - NO₂) | 5° - 15° | Slight twist of the nitro group out of the ring plane. |

Values are estimated based on published data for analogous structures. strath.ac.uk

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. ias.ac.in Understanding these interactions is crucial for predicting the physical properties of the solid material. For organic molecules containing polar functional groups, such as this compound, the crystal packing is typically dominated by hydrogen bonds and other specific interactions. mdpi.com

In the absence of strong hydrogen bond donors (like -OH or -NH), the packing will be directed by weaker C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the aromatic ring and the aldehyde group can act as donors, while the oxygen atoms of the nitro and aldehyde groups, and the nitrogen of the cyano group, can act as acceptors. Furthermore, π–π stacking interactions between the electron-deficient aromatic rings are likely to play a significant role in stabilizing the crystal lattice. researchgate.net The nitro groups themselves may also participate in stabilizing O···N interactions between adjacent molecules. researchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. strath.ac.uk The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 30 - 40 % | Represents C-H···O hydrogen bonds involving nitro and aldehyde oxygens. |

| H···H | 20 - 30 % | General van der Waals contacts. |

| C···H / H···C | 15 - 25 % | Associated with C-H···π interactions and general packing. |

| N···H / H···N | 5 - 10 % | Represents C-H···N hydrogen bonds involving the cyano nitrogen. |

| C···C | 3 - 7 % | Indicative of π–π stacking interactions. |

| N···O / O···N | 2 - 5 % | Close contacts between nitro groups on adjacent molecules. |

Percentages are estimated based on published analyses of similar nitro-substituted aromatic compounds. strath.ac.uknih.gov

Applications in Complex Organic Synthesis and Material Science

Role as a Versatile Building Block in Heterocyclic Chemistry

3-Cyano-4-nitrobenzaldehyde is a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. The reactivity of its aldehyde and cyano groups, influenced by the electron-withdrawing nitro group, allows for the construction of diverse heterocyclic scaffolds. These structures are of significant interest due to their presence in many biologically active molecules and functional materials. researchgate.netrsc.orgaskpharmacy.netamazonaws.comchim.itgla.ac.uk

The synthesis of nitrogen-containing heterocycles is a prominent application. For instance, the aldehyde group can readily undergo condensation reactions with compounds containing active methylene (B1212753) groups, a key step in forming various ring systems. The presence of the cyano and nitro groups can direct the cyclization pathways and influence the final product's electronic properties.

Precursor for Advanced Aromatic Systems (e.g., substituted stilbenes)

Substituted stilbenes, a class of aromatic compounds with a 1,2-diphenylethylene core, exhibit a range of interesting photophysical and biological properties. nih.gov this compound is a key precursor in the synthesis of unsymmetrically substituted stilbenes, where the two aryl rings have different substituents. nih.gov

Several synthetic strategies are employed to construct stilbenes from this aldehyde. The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are commonly used methods. nih.govfu-berlin.de These reactions involve the condensation of the aldehyde with a phosphorus-stabilized carbanion. Another important method is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene group, often catalyzed by a base. nih.gov The McMurry reaction, a reductive coupling of two aldehyde molecules using low-valent titanium reagents, is also utilized for the synthesis of symmetrical stilbenes. fu-berlin.dechemrxiv.org

The specific substituents on the resulting stilbene (B7821643), originating from precursors like this compound, significantly influence its properties. The cyano and nitro groups are powerful electron-withdrawing groups that can modulate the electronic and optical characteristics of the stilbene molecule. nih.gov

Table 1: Synthetic Methods for Substituted Stilbenes

| Reaction Name | Description | Key Reagents |

|---|---|---|

| Wittig Reaction | Condensation of an aldehyde with a phosphorus ylide. | Phosphorus ylide, aldehyde |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using a phosphonate (B1237965) carbanion. | Phosphonate ester, base, aldehyde |

| Knoevenagel Condensation | Reaction of an aldehyde with an active methylene compound. | Aldehyde, active methylene compound, base (e.g., potassium phosphate) |

| McMurry Reaction | Reductive coupling of two aldehydes or ketones. | Aldehyde/ketone, low-valent titanium reagent (e.g., TiCl3/LiAlH4) |

Intermediates in the Synthesis of Functional Organic Materials (e.g., chromophores, photoswitches)

The unique electronic properties imparted by the cyano and nitro groups make this compound a valuable intermediate in the synthesis of functional organic materials. ijpsonline.comsci-hub.st These materials have applications in optics, electronics, and photonics.

Chromophores: Chromophores are molecules that absorb light at specific wavelengths. The extended π-conjugated systems often found in derivatives of this compound are responsible for their color and light-absorbing properties. By reacting this aldehyde with various aromatic and heterocyclic compounds, chemists can synthesize a wide array of chromophores with tailored absorption spectra. researchgate.netnih.gov These chromophores are essential components in dyes, pigments, and materials for nonlinear optics.